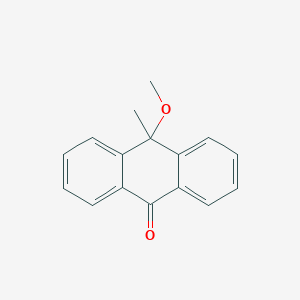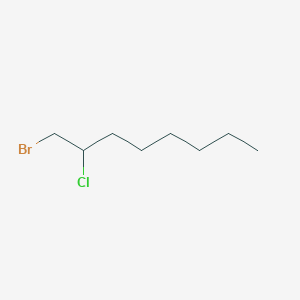
4-Methylhepta-1,6-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylhepta-1,6-diene is an organic compound with the molecular formula C8H14. It is a type of diene, which means it contains two double bonds. The structure of this compound includes a seven-carbon chain with a methyl group attached to the fourth carbon and double bonds at the first and sixth positions. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
4-Methylhepta-1,6-diene can be synthesized through several methods. One common approach involves the dehydrohalogenation of 4-methylheptane-1,6-diol using a strong base such as potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Another method involves the catalytic dehydrogenation of 4-methylheptane. This process uses a metal catalyst, such as palladium on carbon, under high temperatures and pressures to remove hydrogen atoms and form the diene structure.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic cracking of petroleum fractions containing suitable precursors. This method leverages the large-scale availability of hydrocarbons in petroleum and the efficiency of catalytic processes to produce the desired diene.
化学反応の分析
Types of Reactions
4-Methylhepta-1,6-diene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epoxides or diols using oxidizing agents like peracids or osmium tetroxide.
Reduction: Hydrogenation of the double bonds using catalysts such as palladium or platinum can convert it to 4-methylheptane.
Substitution: Electrophilic addition reactions, such as the addition of halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride), can occur at the double bonds.
Common Reagents and Conditions
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) in an inert solvent like dichloromethane.
Major Products
Oxidation: Epoxides or diols.
Reduction: 4-Methylheptane.
Substitution: Halogenated alkanes or alkenes.
科学的研究の応用
4-Methylhepta-1,6-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules through reactions like Diels-Alder cycloadditions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers and other materials due to its ability to undergo polymerization reactions.
作用機序
The mechanism of action of 4-Methylhepta-1,6-diene in chemical reactions typically involves the interaction of its double bonds with various reagents. For example, in electrophilic addition reactions, the double bonds act as nucleophiles, attacking electrophilic species to form new bonds. The stability of the resulting carbocation intermediates plays a crucial role in determining the reaction pathway and products.
類似化合物との比較
4-Methylhepta-1,6-diene can be compared with other similar compounds such as:
6-Methyl-1,5-heptadiene: This compound has a similar structure but with the double bonds at different positions.
2-Methylhepta-1,6-diene: Another isomer with the methyl group at a different position.
1,3-Butadiene: A simpler diene with two double bonds in a four-carbon chain.
The uniqueness of this compound lies in its specific arrangement of double bonds and the methyl group, which influences its reactivity and the types of reactions it can undergo.
特性
CAS番号 |
52713-63-0 |
|---|---|
分子式 |
C8H14 |
分子量 |
110.20 g/mol |
IUPAC名 |
4-methylhepta-1,6-diene |
InChI |
InChI=1S/C8H14/c1-4-6-8(3)7-5-2/h4-5,8H,1-2,6-7H2,3H3 |
InChIキー |
GWBIZSHSUHWEEP-UHFFFAOYSA-N |
正規SMILES |
CC(CC=C)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



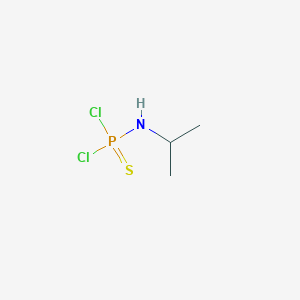
-](/img/structure/B14657079.png)
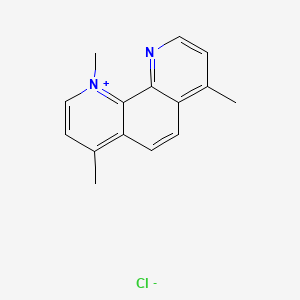
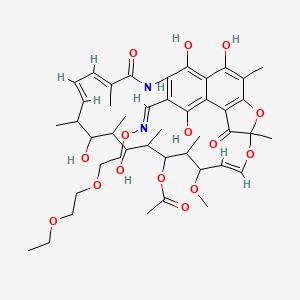
![1-[2-(Ethylsulfanyl)phenyl]piperazine](/img/structure/B14657097.png)
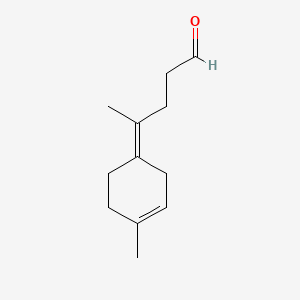
![1-[5-Acetyl-2-(acetyloxy)-4a,6a-dimethyl-2,3,4,4a,5,6,6a,7,8,9,9a,10,11,11a-tetradecahydro-1h-benzo[h]cyclopenta[c]quinolin-7-yl]ethyl acetate](/img/structure/B14657115.png)
![2,7-Dimethyl-7-[(prop-2-en-1-yl)oxy]octa-1,3-diene](/img/structure/B14657125.png)


